![molecular formula C16H13N3O2 B1330917 2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile CAS No. 68302-12-5](/img/structure/B1330917.png)
2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
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Overview
Description
“2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile” is a chemical compound with the empirical formula C16H13N3O2 . It is related to Amoxanox, a drug used for the treatment of bronchial asthma .
Synthesis Analysis
The metabolites and degradation products of this compound, which is structurally similar to Amoxanox, have been synthesized to confirm the proposed structures and to determine their activity in the rat passive cutaneous anaphylaxis test .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzopyrano[2,3-b]pyridine core with an isopropyl group at the 7-position, a cyano group at the 3-position, and an amino group at the 2-position .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.29 . Its melting point is greater than 300°C .
Scientific Research Applications
Drug Synthesis
This compound is used in the synthesis of various drugs . For instance, it is a key component in the production of Amoxanox, a drug used for the treatment of bronchial asthma .
Metabolite and Degradation Product Analysis
The compound is used in the analysis of metabolites and degradation products of certain drugs . This is crucial in understanding how a drug is processed in the body and its potential impacts.
Biological Activity Studies
Substituted versions of this compound have been used in studies to understand biological activity . For example, an analogue bearing a R7 cyclohexyl modification demonstrated robust IL-6 production in 3T3-L1 cells .
Weight Loss and Insulin Sensitizing Effects
The compound has been tested in obese mice where it promoted serum IL-6 response, weight loss, and insulin sensitizing effects comparable to amlexanox .
Chemical Research
As a unique chemical structure, this compound is of interest in chemical research and can be used in the development of new synthetic methods .
Mechanism of Action
Target of Action
The primary target of 2-Amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile, also known as Amoxanox, is the mast cells . These cells play a crucial role in the immune response, particularly in the onset of inflammation and allergic reactions .
Mode of Action
Amoxanox acts as an inhibitor of mast cell release of allergic mediators . By inhibiting the release of these mediators, it can prevent or reduce the symptoms of allergic reactions .
Biochemical Pathways
It is known that the compound’s action on mast cells can influence thepathways related to inflammation and allergic responses .
Result of Action
The inhibition of mast cell release of allergic mediators by Amoxanox can lead to a reduction in the symptoms of allergic reactions . This includes symptoms such as inflammation, itching, and bronchial constriction .
Action Environment
The action, efficacy, and stability of Amoxanox can be influenced by various environmental factors These may include the presence of other drugs, the physiological state of the patient, and the specific characteristics of the allergic reaction being treated.
properties
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-8(2)9-3-4-13-11(5-9)14(20)12-6-10(7-17)15(18)19-16(12)21-13/h3-6,8H,1-2H3,(H2,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOBKNMVOXMMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347487 |
Source
|
Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68302-12-5 |
Source
|
Record name | 2-Amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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